Thioacetone molecular structure and bonding
Thioacetone molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Thioacetone
Introduction
Thioacetone ((CH₃)₂CS) is an organosulfur compound and the simplest thioketone, representing the sulfur analog of acetone (B3395972).[1] First synthesized in 1889 by Eugen Baumann and E. Fromm, it is infamous for its extraordinarily potent and unpleasant odor, as well as its inherent instability.[1][2] Unlike the stable and widely used acetone, thioacetone is a highly reactive molecule that readily polymerizes at temperatures above -20 °C.[2][3] This instability, driven by the nature of the carbon-sulfur double bond, makes its isolation and study challenging, often requiring in situ generation for experimental use.[4]
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, spectroscopic properties, and synthesis of thioacetone, intended for researchers, chemists, and professionals in drug development.
Molecular Structure and Geometry
The molecular structure of thioacetone features a central carbon atom double-bonded to a sulfur atom, with two methyl groups also attached to the central carbon.[5] This arrangement results in a trigonal planar geometry around the sp²-hybridized central carbon atom.[5] Microwave spectroscopy studies have confirmed that the central C-S-C-C skeletal atoms form a rigid planar framework.[4]
Bond Lengths and Angles
The substitution of oxygen with the larger sulfur atom leads to significant differences in bond lengths and angles when compared to acetone. The carbon-sulfur double bond (C=S) is considerably longer than the carbon-oxygen double bond (C=O) in acetone, a direct consequence of sulfur's larger atomic radius.[5] Computational and experimental data have established the key structural parameters.
| Parameter | Thioacetone | Acetone (for comparison) | Source(s) |
| C=S Bond Length | 1.6-1.65 Å | - | [4][5] |
| C=O Bond Length | - | 1.21-1.25 Å | [5] |
| C-C Bond Length | 1.50-1.52 Å | ~1.50-1.52 Å | [5] |
| C-C-S Bond Angle | 120-125° | - | [5] |
| C-C-O Bond Angle | - | ~120-125° | [5] |
| C-C-H Bond Angle | ~109-110° | ~109-110° | [5] |
Bonding and Electronic Structure
The chemical properties and high reactivity of thioacetone are rooted in the electronic nature of the thiocarbonyl (C=S) group.
The Carbon-Sulfur Double Bond
The C=S double bond is significantly weaker and less polar than the C=O bond in acetone.[5] This is attributed to two main factors:
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Electronegativity: Oxygen (Pauling scale: 3.44) is more electronegative than sulfur (2.58). Consequently, the C=O bond is more polarized, with a more electrophilic carbon atom, than the C=S bond.[4]
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Orbital Overlap: The π-bond in the thiocarbonyl group results from the overlap of a carbon 2p orbital and a sulfur 3p orbital. This overlap is less effective than the 2p-2p overlap in a carbonyl group, leading to a weaker π-bond.[5]
The bond dissociation energy for the C=S bond is estimated to be around 170 kJ/mol, which is substantially lower than the approximately 350 kJ/mol for the C=O bond in acetone.[5] This weaker bond is a primary driver for thioacetone's tendency to polymerize.[5]
Figure 1. Comparison of bonding in acetone and thioacetone.
Spectroscopic Properties
Spectroscopic analysis is crucial for characterizing the transient thioacetone monomer, often requiring specialized techniques like matrix isolation to prevent polymerization.[4]
Infrared (IR) Spectroscopy
The vibrational frequencies of thioacetone are distinct from acetone. The C=S stretching vibration appears at a much lower wavenumber compared to the C=O stretch due to the weaker bond and larger mass of sulfur.[4]
| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
| C=S Stretch | 1050 - 1425 (general range) | [4] |
| C-S Stretch | 580 - 752 (general range) | [4] |
| Reported C-S bands | 1085 and 643 | [3] |
| Geminal Methyl | 2950, 2900, 1440, 1150, 1360, 1375 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides clear signatures for thioacetone's structure.
| Nucleus | Chemical Shift (δ) | Description | Source(s) |
| ¹H NMR | ~1.9 ppm | A single peak due to the chemical equivalence of the six methyl protons. | [3] |
| ¹³C NMR | ~252.7 ppm | The thiocarbonyl carbon is significantly deshielded and resonates far downfield. | [4] |
Experimental Protocols: Synthesis and Handling
Due to its high reactivity, thioacetone is not commercially available and must be prepared in situ immediately before use.[4] The most common method involves the thermal decomposition (cracking) of its stable cyclic trimer, trithioacetone.[3]
Protocol 1: Synthesis of Trithioacetone
Trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is the precursor for generating the monomer.
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Reaction: Acetone is reacted with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst.
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Reagents:
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Procedure:
-
A solution of the Lewis acid catalyst (e.g., ZnCl₂) is prepared in acetone in a reaction vessel equipped for gas inlet and stirring. The vessel should be cooled.
-
Hydrogen sulfide gas is bubbled through the cooled acetone solution with vigorous stirring.[6][7] The reaction is typically conducted between 0°C and 30°C.[4]
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The reaction is allowed to proceed for several hours (e.g., 5-15 hours).[4] The formation of a white, milky precipitate (trithioacetone) is observed.[6]
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Upon completion, the product can be isolated. This may involve dilution with water and extraction with a solvent like diethyl ether.[6]
-
The solvent is evaporated to yield crude trithioacetone, which can be purified further if necessary.
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Protocol 2: Generation of Monomeric Thioacetone
Monomeric thioacetone is generated by pyrolysis of the trimer.
-
Reaction: Thermal cracking of trithioacetone.
-
Apparatus: A pyrolysis tube packed with an inert material (e.g., glass wool or beads), connected to a vacuum line and a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).
-
Procedure:
-
Trithioacetone is placed in the pyrolysis apparatus.
-
The system is evacuated to a reduced pressure (typically 5-20 mm Hg).[4]
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The pyrolysis tube is heated to a high temperature, generally between 500°C and 650°C.[3][4]
-
As the trimer vaporizes and passes through the hot zone, it cracks, breaking down into three molecules of monomeric thioacetone.
-
The highly reactive monomeric thioacetone vapor is immediately passed into the cold trap, where it condenses as an orange or brown liquid and is kept at a very low temperature (e.g., -78°C or below) to prevent immediate polymerization.[4]
-
Figure 2. Experimental workflow for the synthesis of thioacetone.
Reactivity and Polymerization
The primary characteristic of thioacetone's reactivity is its rapid, spontaneous polymerization at temperatures above -20°C.[3] This process is driven by the thermodynamic favorability of replacing the weak C=S π-bond with stronger C-S σ-bonds.
The polymerization can yield two main products:
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A linear polymer: A white solid with the repeating unit ···–[C(CH₃)₂–S–]n–···.[3]
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The cyclic trimer (trithioacetone): The same stable precursor used for its generation.[3]
Polymerization is promoted by light and free radicals.[3] This high reactivity necessitates that any chemical transformations using thioacetone be designed for the in situ trapping of the freshly generated monomer.
Figure 3. Polymerization pathways of thioacetone.
